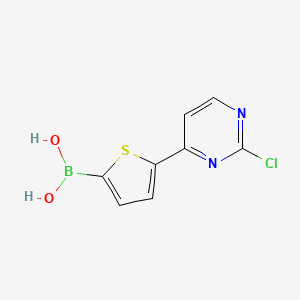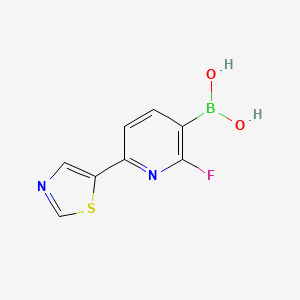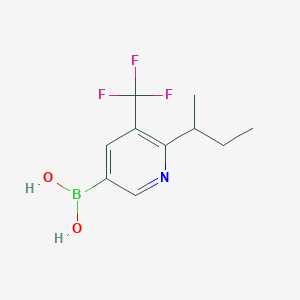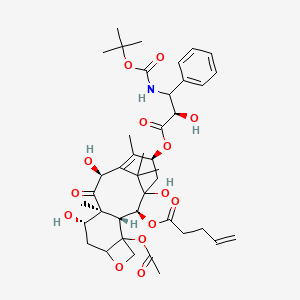![molecular formula C20H28BrNO4 B14084707 1-tert-Butyl 4-ethyl 4-[(2-bromophenyl)methyl]piperidine-1,4-dicarboxylate](/img/structure/B14084707.png)
1-tert-Butyl 4-ethyl 4-[(2-bromophenyl)methyl]piperidine-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl 4-ethyl 4-[(2-bromophenyl)methyl]piperidine-1,4-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Métodos De Preparación
The synthesis of 1-tert-Butyl 4-ethyl 4-[(2-bromophenyl)methyl]piperidine-1,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 2-bromobenzyl chloride.
Esterification: The carboxylate groups are introduced through esterification reactions using tert-butyl and ethyl alcohols in the presence of suitable catalysts.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.
Análisis De Reacciones Químicas
1-tert-Butyl 4-ethyl 4-[(2-bromophenyl)methyl]piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-tert-Butyl 4-ethyl 4-[(2-bromophenyl)methyl]piperidine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl 4-ethyl 4-[(2-bromophenyl)methyl]piperidine-1,4-dicarboxylate depends on its specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromophenyl group can enhance its binding affinity to certain molecular targets, while the piperidine ring provides structural stability and conformational flexibility.
Comparación Con Compuestos Similares
1-tert-Butyl 4-ethyl 4-[(2-bromophenyl)methyl]piperidine-1,4-dicarboxylate can be compared with other piperidine derivatives, such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has similar ester groups but differs in the presence of the piperazine ring instead of the piperidine ring.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound has an amino group instead of the bromophenyl group, leading to different chemical properties and applications.
Ethyl 1-(tert-Butyloxycarbonyl)isonipecotate: This compound has a similar ester group but differs in the presence of the isonipecotate ring.
Propiedades
Fórmula molecular |
C20H28BrNO4 |
|---|---|
Peso molecular |
426.3 g/mol |
Nombre IUPAC |
1-O-tert-butyl 4-O-ethyl 4-[(2-bromophenyl)methyl]piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C20H28BrNO4/c1-5-25-17(23)20(14-15-8-6-7-9-16(15)21)10-12-22(13-11-20)18(24)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3 |
Clave InChI |
ZVXCZOFIUHFAAR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-chlorophenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084633.png)

![3-[1-(3-Amino-3-oxopropyl)-3-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14084643.png)
![4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);hexadecahydroxide](/img/structure/B14084651.png)






![2-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-N-phenylacetamide](/img/structure/B14084696.png)
![1-[4-(Pentyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084700.png)


